Digitalose

Übersicht

Beschreibung

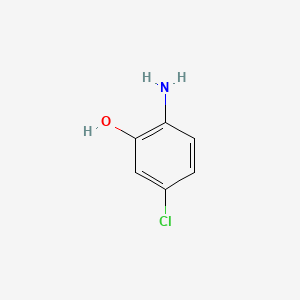

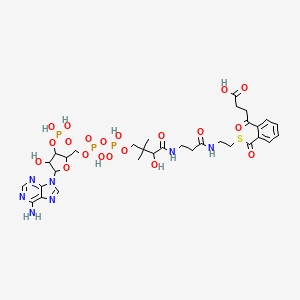

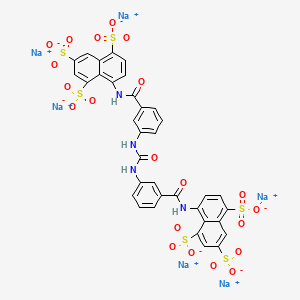

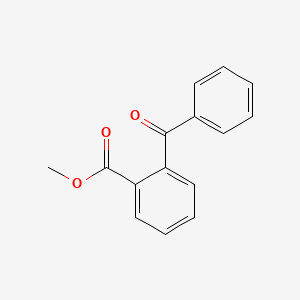

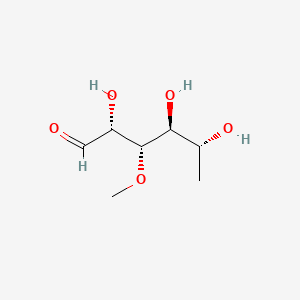

Digitalose is a deoxy sugar that is a component of various cardiac glycosides including thevetin and emicymarin . It was first reported in 1892 as being obtained by the hydrolysis of Digtalinum verum . The chemical structure was first elucidated in 1943 by the German chemist Otto Schmidt . Chemically, it is a methyl ether of D-fucose .

Synthesis Analysis

Digitalose is found in Digitalis purpurea, commonly known as foxglove . The active ingredients of Digitalis are cardiac glycosides, which are diterpenes . Digitalose is a purified form of digitoxin and is used in the treatment of congestive heart failure .

Molecular Structure Analysis

The molecular formula of Digitalose is C7H14O5 . It has an average mass of 178.183 Da and a monoisotopic mass of 178.084122 Da . It has 4 defined stereocentres .

Physical And Chemical Properties Analysis

Digitalose has a melting point of 106 °C (223 °F; 379 K) . Its molar mass is 178.184 g·mol−1 .

Wissenschaftliche Forschungsanwendungen

Software Design for Empowering Scientists

Digital technologies, including software like the Taverna Workbench and the myExperiment social web site, are crucial for scientific research. These tools enable scientists to write workflows and scripts, automate routine activities, and share components of the scientific method. This approach significantly enhances data analysis, search, and simulation capabilities in research (Roure & Goble, 2009).

Digital Genetics in Evolution Research

Digital genetics, a field emerging from the use of computers in evolution experiments, allows for controlled, repeatable experiments with a perfect genetic 'fossil record.' It enables the study of the genetic basis of evolution, genome organization, and the impact of mutations in a highly efficient manner (Adami, 2006).

Digital Library Architecture in Environmental Sciences

In environmental science, the deluge of data from embedded sensor networks necessitates advanced digital library architectures. These architectures provide continuous access to data throughout various stages of research, from design to publication, addressing requirements like data verification, integration, and preservation (Borgman et al., 2007).

Enhancing Understanding of Scientific Texts

Digital application strategies are employed to improve the understanding of scientific texts in the university field. Applications and programs used as didactic strategies significantly enhance the comprehension of scientific literature, proving beneficial in educational settings (Castillo & Guillen, 2020).

Open Science and Public Engagement

Digital and information technologies have revolutionized scientific research, fostering collaboration and public engagement. Platforms like social media networks are increasingly used by scientists for networking, research visibility, and public dialogue on sensitive scientific topics (Rinaldi, 2014).

Curating Scientific Web Services and Workflows

The vast array of digital resources available to researchers, such as databases and analytical tools, require effective curation and cataloging. This ensures efficient data aggregation, analysis, and dissemination in various scientific areas, from bioinformatics to earth sciences (Goble & Roure, 2008).

Data Management in eScience

The burgeoning field of eScience, characterized by a vast amount of data from experiments and simulations, highlights the need for digital curation and open access to research data. This ensures knowledge transmission and supports innovation in modern science (Sayão, 2014).

Computers in Scientific Simulation

Digital computers play a crucial role in scientific research, particularly in simulations. They serve as instruments for various research activities, facilitating the exploration of complex scientific phenomena (Parker, 2010).

Managing Digital Research Objects

Digital research objects are essential for organizing and storing data in science. Different methods optimize these objects for various research purposes, contributing significantly to data management in the expanding science ecosystem (Borycz & Carroll, 2018).

Digital Technologies in Medical Research

Digital technologies, including cell-based medicine, genome editing, and 3D-printing, are transforming medical research. They enable novel approaches to diagnostics and treatment, reflecting the convergence of technologies in healthcare (Nikitenko et al., 2022).

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2,4,5-trihydroxy-3-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQBLCRFUYGBHE-JRTVQGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305613 | |

| Record name | 6-Deoxy-3-O-methyl-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Digitalose | |

CAS RN |

523-74-0, 4481-08-7 | |

| Record name | 6-Deoxy-3-O-methyl-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxy-3-O-methylgalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4481-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digitalose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digitalose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-3-O-methyl-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIGITALOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8DD4P360 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.